

Platinum-rhodium nanoparticles as electrocatalysts for ethylene glycol oxidation

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Compound of Interest

Compound Name: *Platinum rhodium*

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An overview of the application of platinum-rhodium (Pt-Rh) nanoparticles as advanced electrocatalysts for the ethylene glycol oxidation reaction (EGOR). This document provides researchers and scientists with a summary of performance data, detailed experimental protocols for catalyst synthesis and electrochemical evaluation, and visual diagrams of key workflows and reaction pathways.

Introduction

The electro-oxidation of ethylene glycol (EG) is a critical reaction for applications such as direct ethylene glycol fuel cells (DEGFCs) and the electrosynthesis of value-added chemicals.[1][2] DEGFCs are promising energy conversion devices due to ethylene glycol's high energy density, low toxicity, and ease of storage.[2] However, the sluggish kinetics of the EGOR and the difficulty in breaking the C-C bond on conventional platinum catalysts limit their efficiency. [1][3] Alloying platinum with other metals, such as rhodium, has emerged as an effective strategy to enhance catalytic activity and stability.[4] Bimetallic Pt-Rh nanoparticles have demonstrated superior performance by facilitating C-C bond cleavage, improving resistance to poisoning by intermediate species like CO, and reducing the overall cost by lowering the required platinum loading.[3][5]

Catalyst Performance Data

The performance of Pt-Rh nanoparticle electrocatalysts is often compared against commercial standards like Pt black or Pt on a carbon support (Pt/C). The data below, derived from studies

on Pt-Rh nanodendrites (NDs), highlights their enhanced activity for both the ethylene glycol oxidation reaction (EGOR) and the hydrogen evolution reaction (HER).

Catalyst Composition	Application	Key Performance Metric	Value	Comparison Standard	Value (Standard)	Reference
Pt ₅₆ Rh ₄₄ NDs	EGOR	Mass Activity (in 0.5 M KOH)	2.6x higher than Pt black	Commercial Pt black	-	[5][6]
Pt ₅₆ Rh ₄₄ NDs	HER	Overpotential @ 10 mA cm ⁻²	20.0 mV	Commercial Pt black	44.3 mV	[5][6]
Pt ₄₁ Rh ₅₉ NDs	HER	Overpotential @ 10 mA cm ⁻²	26.2 mV	Commercial Pt black	44.3 mV	[5][6]
Pt ₈₁ Rh ₁₉ NDs	HER	Overpotential @ 10 mA cm ⁻²	26.2 mV	Commercial Pt/C	44.4 mV	[5][6]

Experimental Protocols

Protocol 1: Synthesis of Platinum-Rhodium Alloy Nanodendrites (NDs)

This protocol describes a one-pot solvothermal method for synthesizing three-dimensional Pt-Rh alloy nanodendrites.[5][6]

Materials:

- Chloroplatinic acid hexahydrate (H₂PtCl₆·6H₂O)
- Rhodium(III) chloride hydrate (RhCl₃·xH₂O)

- N,N-Dimethylformamide (DMF)
- Citric acid (CA)
- Cetyltrimethylammonium chloride (CTAC)
- Deionized (DI) water

Procedure:

- In a 25 mL Teflon-lined stainless-steel autoclave, dissolve 0.01 mmol of $\text{H}_2\text{PtCl}_6 \cdot 6\text{H}_2\text{O}$ and $\text{RhCl}_3 \cdot x\text{H}_2\text{O}$ (adjust molar ratios to achieve desired Pt:Rh stoichiometry, e.g., 56:44).
- Add 10 mL of DMF to the autoclave.
- Add 200 mg of Citric Acid (CA) and 30 mg of Cetyltrimethylammonium chloride (CTAC) to the solution. These agents are crucial for the formation of dendritic structures.[5][6]
- Stir the mixture vigorously for 30 minutes at room temperature to ensure all components are fully dissolved.
- Seal the autoclave and heat it in an oven at 160°C for 10 hours.
- After the reaction, allow the autoclave to cool down to room temperature naturally.
- Collect the resulting black precipitate by centrifugation at 8000 rpm for 10 minutes.
- Wash the product three times with ethanol and three times with DI water to remove any residual reactants and surfactants.
- Dry the final Pt-Rh nanodendrite product in a vacuum oven at 60°C for 6 hours.
- Store the dried catalyst powder for characterization and electrochemical testing.

Protocol 2: Electrochemical Evaluation of EGOR Activity

This protocol details the preparation of a catalyst-modified electrode and the procedure for evaluating its performance for ethylene glycol oxidation using cyclic voltammetry (CV).

Materials & Equipment:

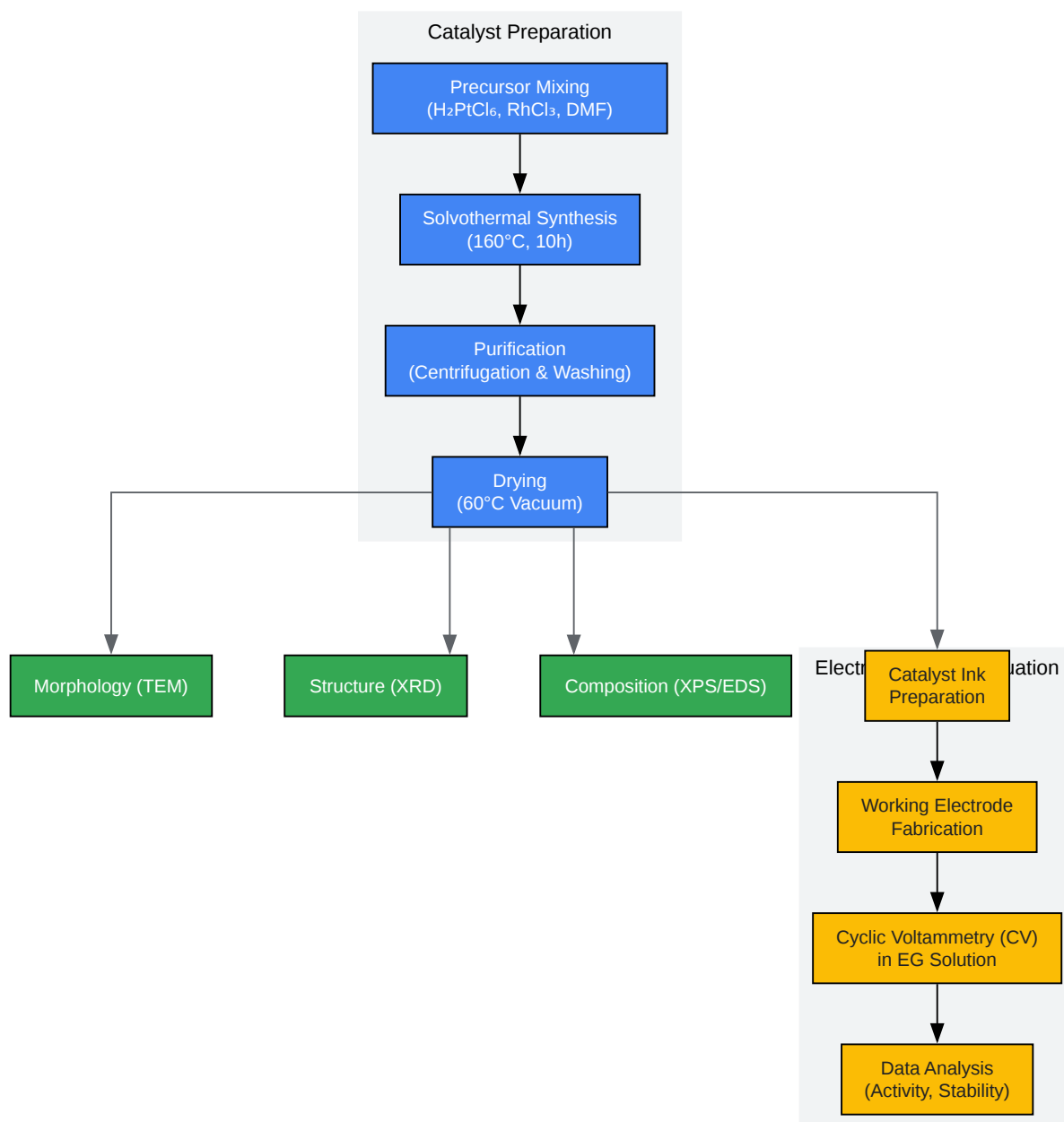
- Synthesized Pt-Rh catalyst powder
- Commercial Pt/C or Pt black (for comparison)
- Nafion solution (5 wt%)
- Isopropyl alcohol
- Deionized (DI) water
- Glassy carbon electrode (GCE, ~3-5 mm diameter)
- Polishing materials (e.g., 0.3 and 0.05 μm alumina slurry)
- Electrochemical workstation with a three-electrode cell
- Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
- Counter electrode (e.g., Platinum wire or graphite rod)
- Electrolyte solution: 0.5 M KOH or 1.0 M NaOH.[5][7]
- Fuel solution: Electrolyte containing 0.2 M to 1.0 M Ethylene Glycol.[7][8]

Procedure:

- Catalyst Ink Preparation:
 - Disperse 5 mg of the Pt-Rh catalyst powder into a vial containing 950 μL of isopropyl alcohol and 50 μL of 5 wt% Nafion solution.[9]
 - Sonicate the mixture for at least 30 minutes to form a homogeneous catalyst ink.[9]
- Working Electrode Preparation:
 - Polish the glassy carbon electrode (GCE) with alumina slurry on a polishing pad, starting with 0.3 μm and finishing with 0.05 μm .

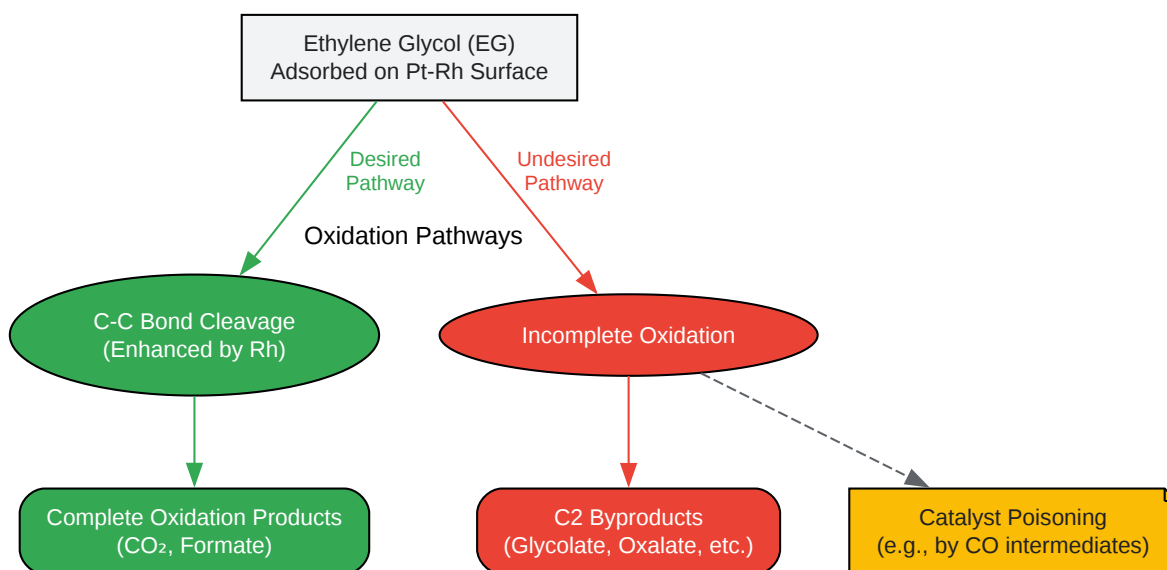
- Rinse the polished GCE thoroughly with DI water and sonicate it in DI water and ethanol for 2-3 minutes each to remove any residual alumina particles.
- Dry the GCE under a gentle stream of nitrogen.
- Drop a specific volume (e.g., 5-10 μL) of the prepared catalyst ink onto the GCE surface and let it dry at room temperature to form a uniform catalyst film.
- Electrochemical Measurement:
 - Assemble the three-electrode cell with the catalyst-modified GCE as the working electrode, a Pt wire as the counter electrode, and a reference electrode.
 - De-aerate the electrolyte solution (e.g., 0.5 M KOH) by bubbling with high-purity nitrogen for at least 20 minutes.
 - Activate the catalyst by cycling the potential in the N_2 -saturated electrolyte until a stable cyclic voltammogram is obtained.
 - Add ethylene glycol to the electrolyte to reach the desired concentration (e.g., 1.0 M EG).
 - Record the cyclic voltammogram for EGOR by sweeping the potential from a lower limit (e.g., -0.8 V vs. Ag/AgCl) to an upper limit (e.g., 0.4 V vs. Ag/AgCl) at a scan rate of 20-50 mV/s.^[7]
 - Analyze the resulting CV curve to determine key metrics like onset potential, peak current density, and stability over multiple cycles.

Visualizations



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Caption: Workflow for synthesis, characterization, and electrochemical testing of Pt-Rh nanocatalysts.



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Caption: Simplified reaction pathways for ethylene glycol oxidation on a Pt-Rh catalyst surface.

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